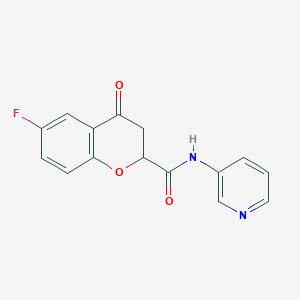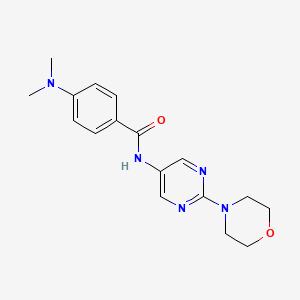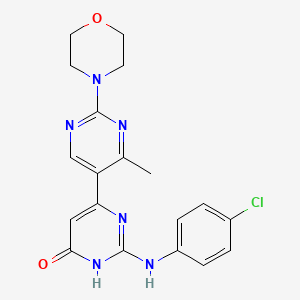![molecular formula C22H34N6O3 B11189865 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B11189865.png)
1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a trimethoxyphenyl group
Preparation Methods
The synthesis of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE typically involves multiple steps. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group and the trimethoxyphenyl group. The final step involves the formation of the piperazine ring. Reaction conditions may include the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to a biological response. The trimethoxyphenyl group may enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties .
Properties
Molecular Formula |
C22H34N6O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C22H34N6O3/c1-26-10-12-27(13-11-26)20(16-14-18(29-2)21(31-4)19(15-16)30-3)22-23-24-25-28(22)17-8-6-5-7-9-17/h14-15,17,20H,5-13H2,1-4H3 |
InChI Key |
OFOWWZVVCXWPFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=NN=NN3C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B11189785.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11189786.png)
![Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189789.png)
![4-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11189795.png)
![2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11189801.png)
![N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11189802.png)
![11-(furan-2-ylmethyl)-N,N-dimethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11189804.png)

![3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11189827.png)
![N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11189838.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11189841.png)


![1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11189854.png)
